molecular formula C12H11BrN2O B8470688 6-Bromo-2-(1-ethoxyvinyl)quinoxaline

6-Bromo-2-(1-ethoxyvinyl)quinoxaline

Cat. No. B8470688
M. Wt: 279.13 g/mol
InChI Key: GYEBEQHPMLXUNG-UHFFFAOYSA-N
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Patent
US09303007B2

Procedure details

Dichlorobis(triphenylphosphine)-palladium(II) (17.30 mg, 0.025 mmol) was added to a solution of 6-bromo-2-chloroquinoxaline (60 mg, 0.246 mmol) and tributyl(1-ethoxyvinyl)stannane (107 mg, 0.296 mmol) in dioxane (1.5 mL) and the mixture was stirred at 110° C. for 2 h. The reaction was diluted with MeOH, and purified by prep HPLC (H2O-MeOH with 10 mM NH4OAc buffer) to yield 6-bromo-2-(1-ethoxyvinyl)quinoxaline (36 mg, 0.129 mmol, 52.3% yield) as white solid. LC-MS retention time 2.76 min; m/z 279 [M+H]+. (Column PHENOMENEX® Luna 3.0×50 mm S10. Solvent A=90% water: 10% methanol: 0.1% TFA. Solvent B=10% water: 90% methanol: 0.1% TFA. Flow Rate=4 mL/min. Start % B=0. Final % B=100. Gradient Time=3 min. Wavelength=220).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
107 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
17.3 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[CH:6]=[N:5]2.C([Sn](CCCC)(CCCC)[C:18]([O:20][CH2:21][CH3:22])=[CH2:19])CCC>O1CCOCC1.CO.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:18]([O:20][CH2:21][CH3:22])=[CH2:19])[CH:6]=[N:5]2 |^1:41,60|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
BrC=1C=C2N=CC(=NC2=CC1)Cl
Name
Quantity
107 mg
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
17.3 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by prep HPLC (H2O-MeOH with 10 mM NH4OAc buffer)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2N=CC(=NC2=CC1)C(=C)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.129 mmol
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 52.3%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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